4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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Overview
Description
4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a synthetic organic compound characterized by its unique structural features, which include a pyridinone core substituted with methyl, phenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and an amine under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyridinone intermediate in the presence of a base such as triethylamine.
Aromatic Substitution: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce thiophenol derivatives.
Scientific Research Applications
4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism by which 4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX) or bind to specific receptors, modulating biological pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
- 4-methyl-3-[(2-chlorophenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
Uniqueness
Compared to similar compounds, 4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-3-(2-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-13-8-6-7-11-17(13)24(22,23)18-14(2)12-16(20-19(18)21)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUIXLVEHRQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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